Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

Vue d'ensemble

Description

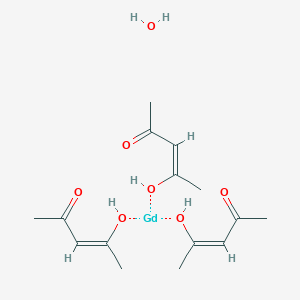

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate is a complex compound that combines gadolinium, a rare earth metal, with an organic ligand, (Z)-4-hydroxypent-3-en-2-one, and water molecules. Gadolinium is known for its strong paramagnetic properties, making it valuable in various scientific and medical applications, particularly in magnetic resonance imaging (MRI).

Mécanisme D'action

Target of Action

Gadolinium-based contrast agents (GBCAs) are primarily used in magnetic resonance imaging (MRI) as they interact with water molecules in the body and enhance the quality of MRI scans . The primary targets of GBCAs are tissues that can be visualized using MRI, including the brain, spine, and other organs .

Mode of Action

The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present . As a result, on T1-weighted images, they have a brighter signal . This can have a number of uses: detection of focal lesions (e.g., tumor, abscess, metastasis), imaging of vessels in MR angiography or MR venography, and calculating MR perfusion parameters .

Biochemical Pathways

Gadolinium is known to disrupt multiple calcium-dependent pathways since its ionic radius is similar in size to calcium, allowing it to compete with calcium in vivo .

Pharmacokinetics

Most GBCAs, including Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate, are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection . The recommended dose for most GBCAs is 0.1 mmol/kg with a recommended injection rate of 0.5 mmol/mL .

Result of Action

The primary result of the action of GBCAs is the enhancement of the contrast in MRI scans, allowing for better visualization of tissues and more accurate diagnosis . Gadolinium deposits in trace amounts in various organs, especially the brain (eg, dentate nucleus of the cerebellum, globus pallidus) following administration of gadolinium contrast agents . The clinical significance of gadolinium deposition is thus far unknown .

Action Environment

The action of GBCAs can be influenced by various environmental factors. For instance, the presence of renal impairment can prolong the half-life of GBCAs, as they are primarily excreted through the renal system . Additionally, the risk of adverse reactions is higher in patients with bronchial asthma, a history of reactions to iodine-based contrast media, or others .

Analyse Biochimique

Biochemical Properties

Gadolinium interacts with various biomolecules, primarily through its paramagnetic properties . It has been shown to have a direct neurotoxic effect, similar to other metals such as lead, cadmium, mercury, nickel, and aluminum . Gadolinium is known to interact with enzymes and proteins, particularly those involved in calcium homeostasis and mitochondrial functions .

Cellular Effects

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate can have significant effects on cellular processes. It has been associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most Gadolinium-based contrast agents . It is also known to have a direct neurotoxic effect .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with biomolecules. Gadolinium is known to shorten T2 relaxation time, resulting in a hypointense signal . At very high concentrations, a signal void may appear to be present .

Temporal Effects in Laboratory Settings

Studies have shown that exposure to Gadolinium-based contrast agents is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that gadolinium is neurotoxic through multiple mechanisms, mainly involving calcium homeostasis and mitochondrial functions .

Metabolic Pathways

Gadolinium is known to interact with enzymes and proteins, particularly those involved in calcium homeostasis and mitochondrial functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Most gadolinium contrast agents are excreted through the renal system and therefore have a prolonged half-life in renal failure .

Subcellular Localization

Gadolinium is known to interact with various subcellular compartments, particularly those involved in calcium homeostasis and mitochondrial functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate typically involves the reaction of gadolinium salts with (Z)-4-hydroxypent-3-en-2-one in the presence of water. One common method is the sol-gel process, where gadolinium nitrate is dissolved in water and mixed with (Z)-4-hydroxypent-3-en-2-one. The mixture is then heated to promote the formation of the complex, followed by drying to obtain the hydrated compound .

Industrial Production Methods

Industrial production of gadolinium complexes often involves large-scale sol-gel or combustion synthesis methods. These methods ensure high purity and yield of the final product. The use of glycerol as a complexing agent and fuel in the sol-gel combustion method has been reported to produce high-quality gadolinium-doped materials .

Analyse Des Réactions Chimiques

Types of Reactions

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate can undergo various chemical reactions, including:

Oxidation: Gadolinium can react with oxygen to form gadolinium(III) oxide.

Reduction: Gadolinium can reduce oxides of other metals to their elemental forms.

Substitution: The organic ligand can participate in substitution reactions with other organic compounds.

Common Reagents and Conditions

Oxidation: Reaction with atmospheric oxygen or controlled oxygen environments.

Reduction: Use of reducing agents such as hydrogen gas or other metals.

Substitution: Organic solvents and catalysts to facilitate the substitution reactions.

Major Products

Oxidation: Gadolinium(III) oxide.

Reduction: Elemental metals and gadolinium hydroxide.

Substitution: Various substituted organic compounds depending on the reactants used.

Applications De Recherche Scientifique

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate has numerous applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a precursor for other gadolinium-based compounds.

Biology: Employed in the study of biological systems due to its paramagnetic properties.

Medicine: Widely used as a contrast agent in MRI to enhance the visibility of internal structures.

Industry: Utilized in the production of high-performance materials and in various imaging technologies .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Gadolinium(III) oxide

- Gadolinium hydroxide

- Gadolinium-based contrast agents (e.g., gadopentetate dimeglumine, gadoterate meglumine)

Uniqueness

Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate is unique due to its combination of gadolinium with an organic ligand, providing both paramagnetic properties and the potential for various chemical modifications. This makes it versatile for use in different scientific and industrial applications .

Propriétés

IUPAC Name |

gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Gd.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYSUIYKCHCKMA-KJVLTGTBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Gd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Gd] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26GdO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream colored odorless powder; Hygroscopic; [MSDSonline] | |

| Record name | Gadolinium acetylacetonate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9132 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64438-54-6 | |

| Record name | Gadolinium(III) acetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.